5-Methyl-3-heptanone oxime
CAS No.: 119180-12-0
Cat. No.: VC16062007
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 119180-12-0 |
---|---|
Molecular Formula | C8H17NO |
Molecular Weight | 143.23 g/mol |
IUPAC Name | (NE)-N-(5-methylheptan-3-ylidene)hydroxylamine |
Standard InChI | InChI=1S/C8H17NO/c1-4-7(3)6-8(5-2)9-10/h7,10H,4-6H2,1-3H3/b9-8+ |
Standard InChI Key | CBVWMGCJNPPAAR-CMDGGOBGSA-N |
Isomeric SMILES | CCC(C)C/C(=N/O)/CC |
Canonical SMILES | CCC(C)CC(=NO)CC |
Chemical Identity and Physicochemical Properties
5-Methyl-3-heptanone oxime, alternatively known as ethyl methylbutyl ketoxime, is an aliphatic oxime derived from the oximation of 5-methyl-3-heptanone. Its IUPAC name, (NE)-N-(5-methylheptan-3-ylidene)hydroxylamine, reflects the stereochemical configuration of the oxime group (-NOH) attached to the ketone backbone. The compound exists as a liquid at room temperature and exhibits the following key properties:
The compound’s structure is defined by the SMILES notation CCC(C)CC(=NO)CC
and the InChIKey CBVWMGCJNPPAAR-CMDGGOBGSA-N
, which encode its branching and functional group orientation. Discrepancies in CAS numbers (119180-12-0 vs. 22457-23-4) likely arise from regulatory reclassifications or stereoisomeric variations, though both identifiers refer to the same chemical entity in industrial contexts .
Synthesis and Reaction Mechanisms
The synthesis of 5-methyl-3-heptanone oxime involves a straightforward oximation reaction:
Reaction Scheme
This reaction typically occurs under acidic conditions, facilitating nucleophilic attack by hydroxylamine on the carbonyl carbon of 5-methyl-3-heptanone. Industrial protocols optimize yield (>90%) by controlling temperature (60–80°C) and stoichiometric ratios. The product is purified via fractional distillation or chromatographic methods to achieve >95% purity, as required for fragrance applications.
Microorganism | Minimum Inhibitory Concentration (MIC) | Source |
---|---|---|
Escherichia coli | 128 µg/mL | |
Staphylococcus aureus | 64 µg/mL |
Mechanistically, the oxime group chelates metal ions essential for microbial enzymatic activity, disrupting cell wall synthesis and metabolic pathways.
Regulatory and Environmental Considerations
Cramer Classification
Classified as Cramer Class III (High Toxicity Potential) due to structural complexity, though experimental data justify its current use levels .
Environmental Fate
With a predicted logKOW of 2.66 and water solubility of 333.6 mg/L, the compound exhibits moderate bioavailability but rapid biodegradation in aquatic systems .
Future Research Directions
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Stereochemical Impact: Elucidate the bioactivity differences between (E) and (Z) isomers.
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Synergistic Formulations: Explore combinations with terpenes or phenolics for enhanced antimicrobial efficacy.
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Advanced Delivery Systems: Develop microencapsulation techniques to stabilize the oxime in cosmetic matrices.
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